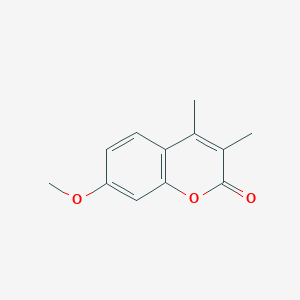![molecular formula C12H8N4O5 B5563950 7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)
7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one: is a synthetic organic compound that combines the structural features of a chromenone and a triazole The chromenone moiety is known for its presence in various bioactive compounds, while the triazole ring is often associated with significant pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable triazole precursor, such as 1-methyl-3-nitro-1H-1,2,4-triazole, with the chromenone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group on the triazole ring can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Amino derivatives of the triazole ring.
Substitution Products: Compounds with different substituents on the triazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The combination of the chromenone and triazole moieties suggests that it may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A simpler chromenone derivative with known biological activities.
1-Methyl-3-nitro-1H-1,2,4-triazole: A triazole derivative that shares the nitro group and triazole ring but lacks the chromenone moiety.
Coumarin Derivatives: Compounds with a similar chromenone structure but different substituents, often used in medicinal chemistry.
Uniqueness
The uniqueness of 7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one lies in its combined structural features, which may confer a distinct set of biological and chemical properties. The presence of both the chromenone and triazole moieties allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
IUPAC Name |
7-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c1-15-12(13-11(14-15)16(18)19)20-8-4-2-7-3-5-10(17)21-9(7)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKISXVUGXZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)


![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)
![N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B5563896.png)
![2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole](/img/structure/B5563899.png)

![3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5563929.png)
![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)
![2-(4-fluorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5563938.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

